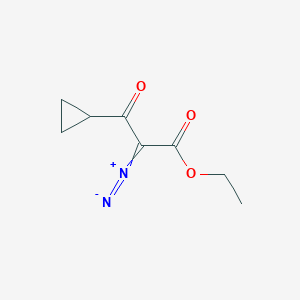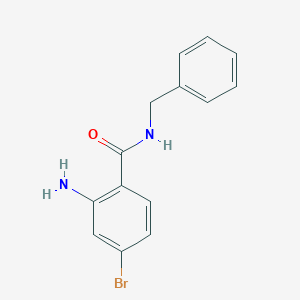![molecular formula C10H6Br2ClN5 B8469097 2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile](/img/structure/B8469097.png)
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile is a complex organic compound that features a unique combination of halogenated triazole and nicotinonitrile moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile typically involves multi-step organic reactions. One common route includes the halogenation of a nicotinonitrile derivative followed by the introduction of the triazole moiety through nucleophilic substitution reactions. The reaction conditions often require the use of polar aprotic solvents, elevated temperatures, and the presence of catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and the recycling of solvents and reagents.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield dehalogenated or hydrogenated derivatives.
Substitution: Nucleophilic substitution reactions can replace halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce dehalogenated compounds.
Wissenschaftliche Forschungsanwendungen
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile: shares similarities with other halogenated triazole derivatives and nicotinonitrile compounds.
2-chloro-4-methylnicotinonitrile: Lacks the triazole moiety but shares the nicotinonitrile core.
3,5-dibromo-1H-1,2,4-triazole: Contains the triazole moiety but lacks the nicotinonitrile structure.
Uniqueness
The uniqueness of this compound lies in its combined structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Eigenschaften
Molekularformel |
C10H6Br2ClN5 |
|---|---|
Molekulargewicht |
391.45 g/mol |
IUPAC-Name |
2-chloro-5-[(3,5-dibromo-1,2,4-triazol-1-yl)methyl]-4-methylpyridine-3-carbonitrile |
InChI |
InChI=1S/C10H6Br2ClN5/c1-5-6(3-15-8(13)7(5)2-14)4-18-10(12)16-9(11)17-18/h3H,4H2,1H3 |
InChI-Schlüssel |
PHIROGZYDZSMNM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=NC=C1CN2C(=NC(=N2)Br)Br)Cl)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Tetrazole, 5-[4'-(bromomethyl)[1,1'-biphenyl]-2-yl]-1-[(4-methoxyphenyl)methyl]-](/img/structure/B8469043.png)











